3-Isopropyl-6-methyl-2,5-dioxopiperazine is a natural product found in Aspergillus fumigatus and Nocardia alba with data available.

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione

CAS No.: 15136-26-2

Cat. No.: VC4215612

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15136-26-2 |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 3-methyl-6-propan-2-ylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11) |

| Standard InChI Key | ORLDMMKUTCCBSM-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NC(C(=O)N1)C(C)C |

| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

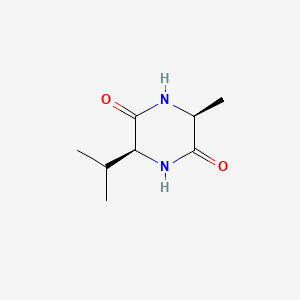

(S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione belongs to the diketopiperazine class, featuring a six-membered piperazine ring with two ketone groups at positions 2 and 5. The stereochemistry at positions 3 and 6 is critical, with both substituents adopting the S configuration. The isopropyl group (-CH(CH₃)₂) at position 3 and the methyl group (-CH₃) at position 6 contribute to its distinct three-dimensional conformation and physicochemical behavior .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| CAS Registry Number | 15136-26-2 |

| IUPAC Name | (3S,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |

| SMILES Notation | C[C@H]1C(=O)NC@HC(C)C |

| InChIKey | ORLDMMKUTCCBSM-WDSKDSINSA-N |

The stereochemistry is confirmed via chiral resolution techniques and X-ray crystallography of analogous DKPs, though direct crystallographic data for this specific compound remains unpublished .

Natural Occurrence and Biosynthetic Pathways

Isolation from Marine Algae

The compound was first isolated from the green algae Ulva pertusa and Ulva australis, species known for producing diverse secondary metabolites with ecological roles . In these organisms, DKPs are hypothesized to function as chemical defenses against herbivores or microbial pathogens, though specific bioactivity studies remain pending.

Biosynthetic Hypotheses

DKPs in marine organisms are often derived from cyclization of linear dipeptides. For (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione, a plausible biosynthetic route involves:

-

Dipeptide Formation: Condensation of L-valine (contributing the isopropyl group) and L-alanine (contributing the methyl group).

-

Cyclization: Intramolecular amide bond formation under enzymatic control, likely mediated by non-ribosomal peptide synthetases (NRPS).

-

Post-cyclization Modifications: Potential oxidation or methylation steps to stabilize the DKP ring .

Synthetic Approaches and Analytical Characterization

Laboratory Synthesis

While no direct synthesis protocols for this compound are published, analogous DKPs are synthesized via:

-

Solid-Phase Peptide Synthesis (SPPS): Using Fmoc-protected amino acids, followed by cyclization in solution.

-

Microwave-Assisted Cyclization: Reducing reaction times from hours to minutes.

A proposed route for (S,S)-3-Isopropyl-6-methylpiperazine-2,5-dione involves:

-

Dipeptide Preparation: Coupling L-valine and L-alanine using carbodiimide reagents.

-

Cyclization: Heating in toluene with triethylamine to facilitate ring closure.

-

Chiral Purification: Use of chiral HPLC to isolate the (S,S) enantiomer .

Table 2: Hypothetical Synthesis Parameters

| Parameter | Value |

|---|---|

| Yield (Cyclization Step) | ~70% (theoretical) |

| Purity (Post-HPLC) | ≥95% |

| Key Reagents | EDC/HOBt, Triethylamine |

Analytical Techniques

-

NMR Spectroscopy: ¹H NMR would show distinctive signals for the isopropyl (δ 0.8–1.2 ppm, doublet) and methyl groups (δ 1.3–1.5 ppm, triplet) .

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 171.1134 (calculated for C₈H₁₅N₂O₂).

-

Infrared Spectroscopy: Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) .

Challenges and Future Directions

Knowledge Gaps

-

Biosynthetic Enzymes: Identification of NRPS or cyclase genes in Ulva.

-

Ecological Impact: Field studies to assess its role in marine ecosystems.

-

Therapeutic Potential: In vitro screening against cancer, microbial, and neurological targets.

Methodological Innovations

-

Stereoselective Synthesis: Development of asymmetric catalysis for large-scale production.

-

Omics Integration: Metabolomic profiling of Ulva to elucidate biosynthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume